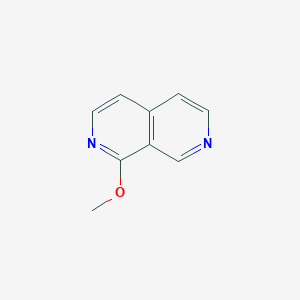

1-Methoxy-2,7-naphthyridine

Description

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-methoxy-2,7-naphthyridine |

InChI |

InChI=1S/C9H8N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h2-6H,1H3 |

InChI Key |

QMFQTLYMKDBOCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C1C=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1-Methoxy-2,7-naphthyridine and its derivatives have shown promising antimicrobial properties. Research indicates that naphthyridine derivatives can exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, derivatives of naphthyridine have been compared favorably to standard antibiotics like ciprofloxacin and vancomycin in terms of efficacy against resistant strains .

Anticancer Properties

The compound has also been explored for its potential as an anticancer agent. Studies have demonstrated that certain naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, this compound derivatives have been synthesized and evaluated for their ability to target specific cancer pathways, showing promise as novel therapeutic agents .

Case Study: Antitumor Activity

A study highlighted the synthesis of this compound derivatives that exhibited significant antitumor activity in vitro. These compounds were found to inhibit cell proliferation in various cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Material Science

Organic Electronics

In material science, this compound has been investigated for its electronic properties. Its potential applications include organic semiconductors and light-emitting diodes (LEDs). The compound's favorable charge transport properties make it suitable for use in organic electronic devices .

Fluorescent Probes

Moreover, naphthyridine derivatives have been utilized as fluorescent probes due to their optical properties. These compounds can be employed in sensing applications for detecting biological molecules, such as thiols and nucleotides .

Chemical Synthesis

Building Blocks for Drug Development

this compound serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility makes it a valuable component in drug discovery processes .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogues

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

- Structure : A partially saturated derivative with a methoxy group at the 8-position and a tetrahydro modification in the fused pyridine ring.

- Molecular Formula : C₉H₁₂N₂O (MW: 164.2) .

- Key Differences : The tetrahydro modification reduces aromaticity, increasing saturation and likely altering solubility and reactivity compared to the fully aromatic 1-methoxy derivative.

1-Chloro-2,7-naphthyridine

- Structure : Chlorine substituent at the 1-position instead of methoxy.

- Synthesis : Prepared via cobalt-catalyzed alkylation of chloronaphthyridines with Grignard reagents (e.g., CoCl₂ in THF) .

- Reactivity : The electron-withdrawing chlorine enhances susceptibility to nucleophilic substitution, enabling further functionalization (e.g., alkylation or amination) .

1-Amino-3-methyl-2,7-naphthyridine

- Structure: Amino (-NH₂) and methyl (-CH₃) groups at the 1- and 3-positions, respectively.

- Synthesis: Produced via condensation of 3-cyano-4-methylpyridine with acetonitrile under basic conditions .

- Biological Relevance: Amino-substituted naphthyridines are explored for antimicrobial and neurotropic activities .

Substituent Effects on Physicochemical Properties

Comparative studies on 2,7-naphthyridine derivatives highlight the impact of substituents:

- Electron Density : Methoxy groups increase electron density in the aromatic system, enhancing resonance stabilization. This contrasts with electron-withdrawing groups like chlorine, which reduce electron density .

- Aromaticity : Methoxy-substituted derivatives exhibit higher aromaticity compared to saturated analogs (e.g., tetrahydro derivatives), as evidenced by infrared spectra and electron spin resonance studies .

- Solubility : Methoxy groups improve solubility in polar solvents relative to alkyl or halogenated analogs .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Aromaticity | Electron Density | Key Applications |

|---|---|---|---|---|---|

| 1-Methoxy-2,7-naphthyridine | C₉H₈N₂O | 1-OCH₃ | High | Increased | Drug design, catalysis |

| 1-Chloro-2,7-naphthyridine | C₈H₅ClN₂ | 1-Cl | High | Decreased | Intermediate synthesis |

| 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | C₉H₁₂N₂O | 8-OCH₃, tetrahydro | Low | Moderate | Solubility enhancement |

| 1-Amino-3-methyl-2,7-naphthyridine | C₉H₁₀N₄ | 1-NH₂, 3-CH₃ | High | Increased | Antimicrobial agents |

Preparation Methods

Gould-Jacobs Reaction with Methoxy-Substituted Enamines

The Gould-Jacobs reaction, a classical method for synthesizing naphthyridines, involves cyclization of enamine intermediates derived from aminopyridines and β-diketones. For 1-methoxy-2,7-naphthyridine, this approach necessitates incorporating the methoxy group during enamine formation. Baldwin et al. demonstrated that 3-cyano-4-methoxypyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form N,N-dimethyl-2-(3-cyano-4-methoxypyridyl)ethenamine, which undergoes thermal cyclization to yield the naphthyridine core.

Reaction Conditions :

-

Temperature : 150°C for 16 hours

-

Solvent : Toluene or xylene

-

Yield : 50–60%

This method, while effective, faces challenges in scalability due to prolonged reaction times and the need for high-temperature distillation.

Condensation of Diaminopyridines with Carbonyl Equivalents

A one-step synthesis reported in patent literature employs 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane under acidic conditions. While originally developed for 1,8-naphthyridin-2-amine, adapting this protocol with methoxy-substituted diaminopyridines could theoretically yield this compound.

Optimized Parameters :

-

Acid Catalyst : Acetic acid or phosphoric acid (3:1 v/v to substrate)

-

Temperature : 45–75°C

-

Reaction Time : 30–40 minutes

Post-Synthetic Methoxylation of 1-Hydroxy-2,7-Naphthyridine

Methylation of the 1-Hydroxy Derivative

1-Hydroxy-2,7-naphthyridine serves as a key intermediate for methoxylation. Ikekawa’s seminal work demonstrated that treating this compound with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) facilitates O-methylation.

Reaction Scheme :

Conditions :

Mitsunobu Reaction for Methoxylation

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple methanol with the hydroxyl group. This method avoids harsh bases and improves regioselectivity.

Optimized Protocol :

-

Reagents : DEAD, PPh3, methanol

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature

Halogen Exchange and Nucleophilic Substitution

Methoxylation of 1-Chloro-2,7-Naphthyridine

Chlorine at position 1 can be displaced by methoxide ions under nucleophilic aromatic substitution (NAS) conditions. Patent CN105399739A highlights the use of sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Reaction Parameters :

Copper-Catalyzed Coupling Reactions

Ullmann-type coupling utilizing copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand enables methoxylation of 1-bromo-2,7-naphthyridine. This method is advantageous for electron-deficient heterocycles.

Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs2CO3

-

Solvent : 1,4-Dioxane

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance the scalability of naphthyridine synthesis. A two-step process involving enamine formation followed by cyclization achieves higher throughput and reduced reaction times.

Key Metrics :

Green Chemistry Approaches

Water-mediated reactions and biocatalytic methods are under exploration. For example, lipase-catalyzed methylation using dimethyl carbonate (DMC) as a methylating agent reduces waste generation.

Efficiency :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | 3-Cyano-4-methoxypyridine | DMF-DMA | 50–60 | Moderate |

| Post-Synthetic Methylation | 1-Hydroxy-2,7-naphthyridine | MeI, K2CO3 | 65–70 | High |

| Halogen Exchange | 1-Chloro-2,7-naphthyridine | NaOMe | 60–65 | High |

| Mitsunobu Reaction | 1-Hydroxy-2,7-naphthyridine | DEAD, PPh3 | 75–80 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.